

# An In-depth Technical Guide to the IUPAC Nomenclature of 4-Methylstyrene

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Compound Name:	4-Methylstyrene	
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This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **4-Methylstyrene**. It delves into the systematic naming conventions for substituted aromatic compounds, offers a detailed breakdown of the compound's structure, and presents relevant physicochemical data.

# Introduction to IUPAC Nomenclature of Aromatic Compounds

The IUPAC system provides a standardized method for naming chemical compounds, ensuring clarity and avoiding ambiguity. For substituted aromatic compounds, the nomenclature is based on benzene ( $C_6H_6$ ) as the parent structure.[1]

When substituents are added to the benzene ring, their positions are indicated using numbers. [2] The carbon atoms in the benzene ring are numbered from 1 to 6. To name polysubstituted benzene derivatives, numbers are used to indicate the relative positions of the attached groups, and the lowest possible numbers are assigned to each group.[3] If a substituent imparts a common name to the molecule, that substituent is given the number 1 position.[1][3]

For disubstituted benzenes, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used to indicate the 1,2-, 1,3-, and 1,4- positions, respectively.[2][3][4]



# Deconstructing the Nomenclature of 4-Methylstyrene

The IUPAC name for **4-Methylstyrene** is 1-ethenyl-4-methylbenzene. Let's break down how this name is derived:

- Parent Structure: Benzene The core of the molecule is a benzene ring.
- Principal Substituent: Ethenyl Group The primary functional group that gives the molecule its characteristic reactivity is the ethenyl group (-CH=CH<sub>2</sub>), also commonly known as a vinyl group.[5][6][7] When a benzene ring has an ethenyl substituent, the parent name can be styrene.[5][6][8][9] However, in systematic IUPAC nomenclature, it is named as a substituted benzene.
- Second Substituent: Methyl Group A methyl group (-CH₃) is also attached to the benzene ring.
- Numbering the Ring According to IUPAC rules, when naming derivatives of benzene, the substituents are numbered to give the lowest possible locants. In this case, the ethenyl group is given priority and assigned position 1. This means the methyl group is at position 4.
- Alphabetical Order The substituents are listed in alphabetical order: "ethenyl" comes before "methyl".

Therefore, the systematic IUPAC name is 1-ethenyl-4-methylbenzene.[10][11][12]

Common and Alternative Names: **4-Methylstyrene** is also widely known by several other names:

- p-Methylstyrene[10][12]
- 4-Vinyltoluene[10][11]
- 1-Methyl-4-vinylbenzene[10][11]
- p-Vinyltoluene[10]



## **Physicochemical Properties of 4-Methylstyrene**

Below is a summary of key quantitative data for **4-Methylstyrene**.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> [10][13][14]
Molecular Weight	118.18 g/mol [12][13][14]
Appearance	Clear colorless to light yellow liquid[13][15][16]
Odor	Aromatic, strong, disagreeable[12][15][17]
Density	0.897 g/mL at 25 °C[13][14][16]
Melting Point	-34 °C[13][14]
Boiling Point	170-175 °C[11][13][14][16]
Flash Point	114 °F (46 °C)[13][14]
Water Solubility	89 mg/L at 25 °C (practically insoluble)[12][18]
Refractive Index (n20/D)	1.542[13][14][16]

### **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **4-Methylstyrene** provides information about the different types of protons and their chemical environments in the molecule. Key signals would correspond to the vinyl protons, the aromatic protons, and the methyl protons.[19]
- IR (Infrared) Spectroscopy: The IR spectrum reveals the functional groups present in the
  molecule. For 4-Methylstyrene, characteristic absorption bands would be observed for the
  C=C stretching of the vinyl group and the aromatic ring, as well as C-H stretching for both
  aromatic and aliphatic hydrogens.[10][20]

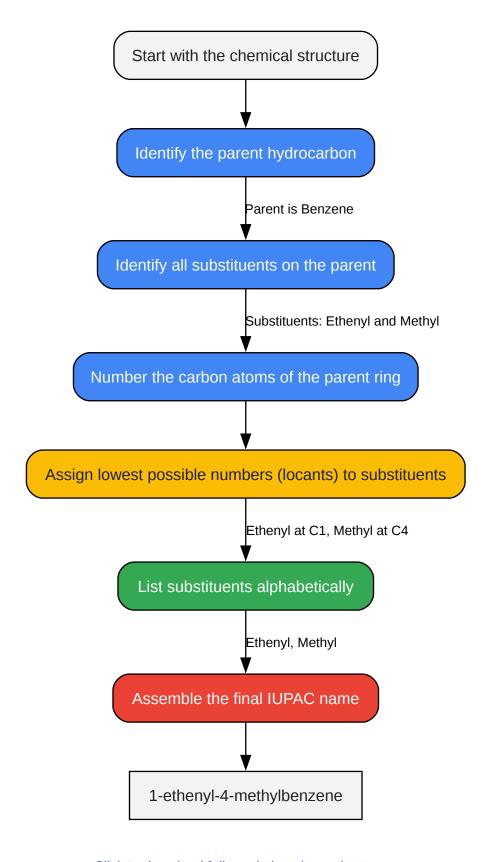


• Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[21]

# **Logical Relationship in IUPAC Naming**

The following diagram illustrates the logical workflow for determining the IUPAC name of **4-Methylstyrene**.





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Caption: Logical workflow for the IUPAC naming of **4-Methylstyrene**.



### **Experimental Protocols**

Detailed experimental protocols for obtaining the physicochemical and spectroscopic data presented are standardized procedures in analytical chemistry.

- · Determination of Physical Properties:
  - Melting and Boiling Points: Determined using a calibrated melting point apparatus or by distillation for the boiling point, respectively, under standard atmospheric pressure.
  - Density: Measured using a pycnometer or a digital density meter at a specified temperature.
  - Refractive Index: Measured using a refractometer at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
- Spectroscopic Analysis:
  - NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. The spectrum is recorded, and chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS).
  - IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation to obtain the absorption spectrum.
  - Mass Spectrometry: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected.

#### Conclusion

The IUPAC nomenclature provides a systematic and unambiguous way to name **4-Methylstyrene** as 1-ethenyl-4-methylbenzene. Understanding this systematic approach is fundamental for clear communication in research, development, and regulatory contexts. The physicochemical and spectroscopic data further provide a comprehensive profile of this compound, essential for its practical application and safety handling.



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